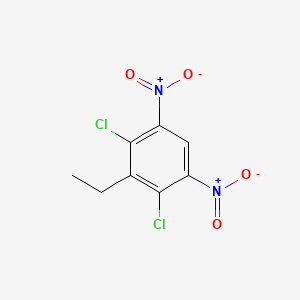

2,4-二氯-3-乙基-1,5-二硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” is a chemical compound with the molecular formula C8H6Cl2N2O4 . It is used as a laboratory chemical .

Synthesis Analysis

The synthesis of nitro compounds like “2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

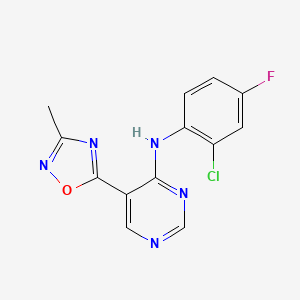

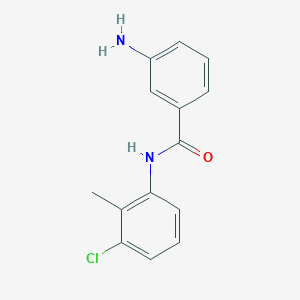

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-3-ethyl-1,5-dinitrobenzene” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 265.050 Da .

Chemical Reactions Analysis

Nitro compounds can undergo various chemical reactions. For instance, they can be converted to amines through a series of reactions . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Physical and Chemical Properties Analysis

Nitro compounds are characterized by high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . They also exhibit lower volatility than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

科学研究应用

- 2,4-二氯-3-乙基-1,5-二硝基苯是医药合成中宝贵的中间体。研究人员正在探索其用于创造新型药物或优化现有药物的潜力。 其独特的结构和反应活性使其成为药物开发中通用的构建块 .

- 研究人员一直在探索将2,4-二氯-3-乙基-1,5-二硝基苯用于电化学传感器。 其氧化还原行为和稳定性使其成为环境监测中检测特定分析物或污染物的潜在候选者 .

医药中间体

电化学传感器

总之,2,4-二氯-3-乙基-1,5-二硝基苯在科学研究中发挥着多方面作用,涵盖医药、农业、材料和分析化学。 其引人注目的特性继续激发着不同领域的研究和创新 . 如果您需要更多详细信息或其他应用,请随时提问! 😊

作用机制

Target of Action

Like many aromatic compounds, it may interact with various proteins or enzymes in the body, altering their function .

Mode of Action

Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its potential to undergo electrophilic aromatic substitution, it could potentially interfere with pathways involving aromatic compounds .

Pharmacokinetics

Its solubility and stability could play a significant role in its bioavailability .

Result of Action

Based on its potential to undergo electrophilic aromatic substitution, it could potentially cause changes in the structure of aromatic compounds within cells .

安全和危害

属性

IUPAC Name |

2,4-dichloro-3-ethyl-1,5-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O4/c1-2-4-7(9)5(11(13)14)3-6(8(4)10)12(15)16/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGJAJVTLIMTEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)

![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)